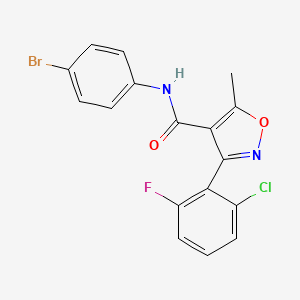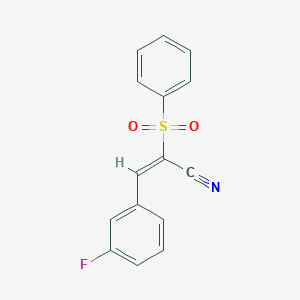![molecular formula C20H24N2O B5784556 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain that is involved in learning and memory processes.
Mecanismo De Acción
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor. Specifically, 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide binds to a site on the receptor that is separate from the glutamate binding site, and this binding enhances the affinity of the receptor for glutamate, which is the primary neurotransmitter that activates the receptor.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has been shown to enhance NMDA receptor function, which is involved in learning and memory processes. It has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, which makes it useful for studying the effects of NMDA receptor modulation on cellular processes. Additionally, 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, there are also limitations to the use of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide in lab experiments. For example, 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide is not highly selective for the NMDA receptor, and it can also modulate other types of glutamate receptors. Additionally, the effects of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide can be difficult to interpret, as they can be influenced by factors such as receptor desensitization and changes in receptor trafficking.
Direcciones Futuras
There are several future directions for research on 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide. One area of interest is the development of more selective modulators of the NMDA receptor that can be used to study the specific effects of NMDA receptor modulation on cellular processes. Another area of interest is the development of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide-based therapies for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide and other NMDA receptor modulators, as well as their potential side effects and limitations.
Métodos De Síntesis
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-pyridinemethanol with 3-bromobenzyl bromide to form 3-(4-pyridinylmethyl)benzyl bromide. The second step involves the reaction of the resulting compound with cyclopentylmagnesium bromide to form 3-(4-pyridinylmethyl)cyclopentylmethylbenzene. The final step involves the reaction of the resulting compound with propanoyl chloride to form 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has been extensively studied for its potential use in scientific research. It has been shown to enhance NMDA receptor function, which is involved in learning and memory processes. 3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(9-8-16-4-1-2-5-16)22-19-7-3-6-18(15-19)14-17-10-12-21-13-11-17/h3,6-7,10-13,15-16H,1-2,4-5,8-9,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKPXSGYSYMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)



![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)


![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)